
N-(carbamoylmethoxy)-3-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(carbamoylmethoxy)-3-methoxypropanamide is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a methoxypropanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamoylmethoxy)-3-methoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(carbamoylmethoxy)-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(carbamoylmethoxy)-3-methoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(carbamoylmethoxy)-3-methoxypropanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine
- N-carbamoyl-alanine
Uniqueness
N-(carbamoylmethoxy)-3-methoxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C6H12N2O4 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethoxy)-3-methoxypropanamide |
InChI |
InChI=1S/C6H12N2O4/c1-11-3-2-6(10)8-12-4-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10) |
Clave InChI |
LYIQCCZPMYPHRP-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)NOCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


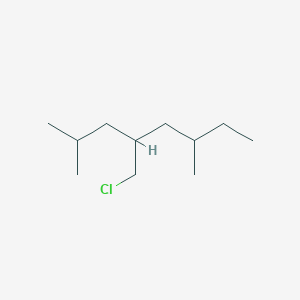
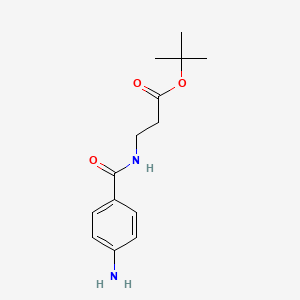
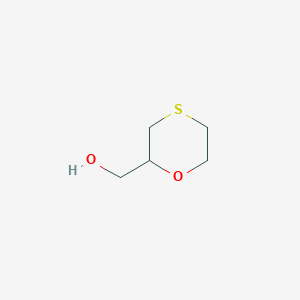
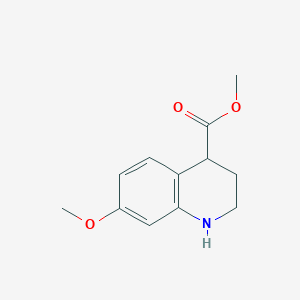
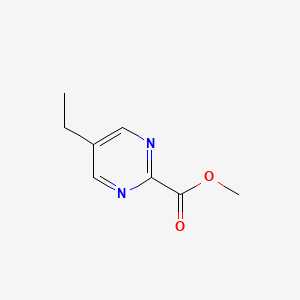
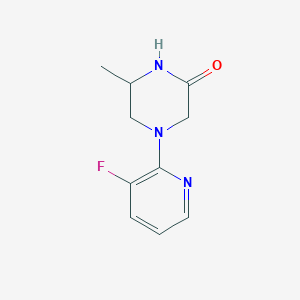
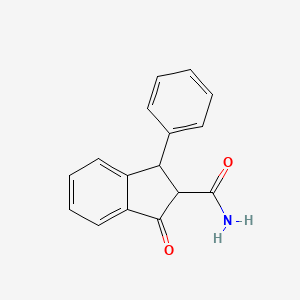
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
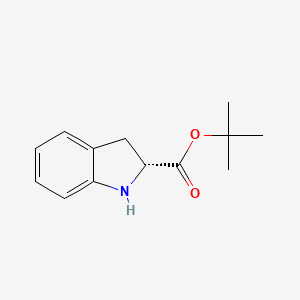
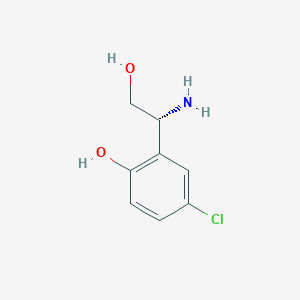
![Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
